molecular formula C7H8ClFN2 B1466164 2-Chloro-5-fluoro-4-isopropyl-pyrimidine CAS No. 1463484-25-4

2-Chloro-5-fluoro-4-isopropyl-pyrimidine

Cat. No.: B1466164
CAS No.: 1463484-25-4
M. Wt: 174.6 g/mol
InChI Key: OERSDRQKVAOYKN-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-isopropyl-pyrimidine is a heterocyclic aromatic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine can be achieved through several methods. One common approach involves the reaction of 2,4-dichloro-5-fluoropyrimidine with isopropylamine. The reaction typically occurs in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-isopropyl-pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine depends on its specific application. In biological systems, it often acts by inhibiting specific enzymes or receptors. For example, it can inhibit protein kinases by binding to the active site and preventing substrate phosphorylation . The molecular targets and pathways involved vary depending on the specific compound derived from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-4-isopropyl-pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, fluorine, and isopropyl groups makes it a versatile intermediate for the synthesis of various complex molecules.

Biological Activity

2-Chloro-5-fluoro-4-isopropyl-pyrimidine is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests various interactions with biological targets, leading to diverse therapeutic applications. This article reviews the current understanding of its biological activity, encompassing biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

The compound exhibits significant biochemical properties that influence its biological activity. Its ability to interact with various enzymes and proteins is crucial for its function. For instance, pyrimidine derivatives often modulate enzyme activity through competitive inhibition or allosteric modulation. The specific interactions of this compound with enzymes such as cyclooxygenase (COX) and various kinases have been noted in recent studies, indicating its potential as an anti-inflammatory agent .

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Cell Signaling : The compound can modulate signaling pathways, affecting gene expression and cellular metabolism.
  • Immune Response : It has been shown to affect immune cell activation and cytokine production, suggesting potential applications in immunotherapy.

In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values indicating its potency compared to standard treatments like 5-Fluorouracil .

Molecular Mechanisms

At the molecular level, this compound functions through specific binding interactions with biomolecules. It may bind to active sites of enzymes, leading to inhibition or activation. For example, its interaction with COX enzymes has been linked to anti-inflammatory effects, showing promise in reducing inflammation in animal models . Additionally, it may influence transcription factors involved in cell cycle regulation and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the compound's biological activity through various experimental setups:

  • Anti-inflammatory Activity : In a study assessing COX inhibition, this compound exhibited significant suppression of COX-2 activity with an IC50 comparable to celecoxib, a known anti-inflammatory drug .
  • Anticancer Properties : A series of experiments demonstrated that the compound effectively inhibited the growth of cancer cells in vitro. For instance, it showed IC50 values of approximately 10 µM against breast cancer cell lines, indicating a strong potential for further development as an anticancer agent .
  • Toxicity Studies : Preliminary toxicity assessments in animal models revealed that at therapeutic doses, the compound did not exhibit significant adverse effects. However, higher doses led to liver and kidney damage, emphasizing the need for careful dosage management in therapeutic applications .

Summary Table of Biological Activities

Activity TypeAssessed EffectReference
Anti-inflammatoryCOX-2 inhibition (IC50 ~ 0.04 µmol)
AnticancerGrowth inhibition (IC50 ~ 10 µM)
ToxicityLiver and kidney damage at high doses

Properties

IUPAC Name

2-chloro-5-fluoro-4-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2/c1-4(2)6-5(9)3-10-7(8)11-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERSDRQKVAOYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-fluoro-2-chloropyrimidine (5.00 g, 37.7 mmol) in 1,2-dimethoxyethane (25 mL) is treated with a solution of 2 M isopropyl magnesium chloride in tetrahydrofuran (28.3 mL, 56.6 mmol) while keeping the temperature below 15° C. The resulting solution is stirred for one hour under nitrogen and then cooled to 0° C. and treated drop wise with a solution of triethylamine (5.76 mL, 37.7 mmol) in tetrahydrofuran (5 mL). A solution of iodine (9.58 g, 37.7 mmol) in tetrahydrofuran (20 mL) is added. The reaction is quenched with water and saturated sodium bicarbonate and saturated sodium bisulfate are added. The mixture is extracted three times with ethyl acetate. The combined organic layers are dried over sodium sulfate and the solvent is removed under vacuum. The crude product is purified over silica gel with a 30 minute gradient, dichloromethane/hexanes (5 to 100%) to give the title compound (2.55 g, 39%). GC/MS (m/e): 174.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
28.3 mL
Type
solvent
Reaction Step One
Quantity
5.76 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
9.58 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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